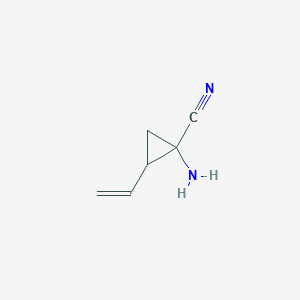

1-Amino-2-ethenylcyclopropane-1-carbonitrile

Description

Propriétés

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5-3-6(5,8)4-7/h2,5H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUOAADRSAMGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkene Cyclopropanation via Carbene Transfer

One of the most common approaches to synthesize cyclopropane derivatives with vinyl substituents involves cyclopropanation of alkenes using diazo compounds or carbene precursors. This method can be adapted to introduce the amino and nitrile functionalities by selecting appropriate substrates or post-cyclopropanation modifications.

Enzymatic and metal-catalyzed cyclopropanations with diazoacetonitrile have been reported to afford polysubstituted cyclopropanes with high stereoselectivity. For example, IC-G3 enzyme catalyzes cyclopropanation of (Z)-vinyl substrates with diazoacetonitrile, yielding cyclopropane carbonitriles with excellent enantiomeric excess and diastereoselectivity.

Density functional theory (DFT) studies indicate a stepwise mechanism involving iron-carbene intermediates and nucleophilic attack by the β-carbon of the vinyl group, which governs stereoselectivity and product formation.

Alkylation of Glycine Equivalents and Intramolecular Cyclization

For amino-substituted cyclopropanes, a classical approach involves alkylation of glycine Schiff base complexes followed by intramolecular cyclization to form the cyclopropane ring.

Sequential SN2–SN2′ alkylation of glycine Schiff base Ni(II) complexes with 1,2-electrophiles such as trans-1,4-dibromo-2-butene has been used to prepare (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a close analog of the target compound.

This method achieves high diastereoselectivity (>99:1) and enantiomeric excess (>99% ee), making it suitable for stereochemically pure cyclopropane derivatives.

Base-Induced Cyclization from Dinitrile Precursors

Cyclopropane carbonitriles can also be synthesized by base-promoted cyclization of dinitrile precursors.

For example, 2-amino-1-cyclopentene-1-carbonitrile has been synthesized by treating adiponitrile with potassium tert-butylate in toluene under inert atmosphere at 65–80°C for 8 hours, yielding the cyclized product in 85% yield.

Although this example involves a cyclopentene ring, analogous strategies could be adapted for cyclopropane carbonitriles by selecting appropriate dinitrile substrates.

Detailed Reaction Conditions and Yields

Mechanistic Insights

Cyclopropanation reactions catalyzed by enzymes such as IC-G3 proceed via iron-carbene intermediates with stepwise C–C bond formation, favoring the (Z)-isomer of the vinyl substrate due to steric and energetic factors.

The SN2–SN2′ alkylation strategy relies on nucleophilic substitution on glycine Schiff base complexes, followed by intramolecular cyclization to form the cyclopropane ring with high stereochemical control.

Base-induced cyclization of dinitriles involves deprotonation and intramolecular nucleophilic attack to close the ring, yielding cyclopropane carbonitriles under relatively mild conditions.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Cyclopropanation | High stereoselectivity; mild conditions | Excellent enantiomeric purity | Requires enzyme availability |

| SN2–SN2′ Alkylation | Scalable; high diastereo- and enantioselectivity | Well-established; industrially viable | Multi-step; requires chiral complexes |

| Base-Induced Cyclization | Simple reagents; good yields | Straightforward; cost-effective | Limited substrate scope |

Analyse Des Réactions Chimiques

1-Amino-2-ethenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

Chemistry

1-Amino-2-ethenylcyclopropane-1-carbonitrile serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, facilitating the development of more complex organic molecules.

Key Reactions:

- Alkylation : It can undergo alkylation to form derivatives that are useful in synthesizing pharmaceuticals.

- Cyclization : The compound can participate in cyclization reactions, creating new cyclic structures that are valuable in drug design .

Biology

The compound's structural characteristics make it a valuable tool for studying biological processes at the molecular level.

Biological Applications:

- Antiviral Research : It has been investigated for its potential antiviral properties, particularly against the Hepatitis C virus. The compound's ability to inhibit viral replication has been linked to its interaction with specific viral enzymes .

- Enzyme Inhibition : It acts as an inhibitor of pyridoxal-phosphate dependent enzymes, making it a candidate for developing antibiotic and antitumor drugs .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties.

Industrial Uses:

- Specialty Chemicals : It serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Building block for complex molecules | Pharmaceuticals |

| Biology | Antiviral agent | Hepatitis C treatments |

| Industry | Intermediate for specialty chemicals | Fine chemicals |

Case Study 1: Antiviral Properties

A study published in Drugs of the Future highlighted the efficacy of this compound as an inhibitor of the Hepatitis C virus NS3/4A protease. This research demonstrated that modifications to the compound could enhance its antiviral activity, paving the way for new therapeutic agents targeting Hepatitis C .

Case Study 2: Synthesis of Derivatives

Research focusing on asymmetric synthesis strategies has shown that derivatives of this compound can be synthesized with high enantiomeric purity. This is crucial for controlling biological activity in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 1-Amino-2-ethenylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to engage in various chemical interactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-Amino-2-ethenylcyclopropane-1-carbonitrile with structurally related cyclopropane derivatives, emphasizing substituent effects, stability, and applications:

Structural and Functional Analysis

- Amino vs. Methylsulfanyl Groups: The amino group in this compound confers basicity and hydrogen-bonding capacity, unlike the methylsulfanyl group in 1-(Methylsulfanyl)cyclopropane-1-carbonitrile, which offers nucleophilic sulfur but lacks protonation sites .

- Nitrile Group: The nitrile’s electron-withdrawing nature polarizes the cyclopropane ring, enhancing electrophilic character in all analogs. However, in carboxylic acid derivatives (e.g., 1-Amino-2,2-dimethylcyclopropanecarboxylic acid), the nitrile is replaced by a carboxyl group, altering solubility and metal-binding properties .

Activité Biologique

1-Amino-2-ethenylcyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound features a cyclopropane ring with an amino group and a carbonitrile functional group, which contributes to its unique reactivity and biological properties. Its molecular formula is , and it is classified under the category of cyclopropyl-containing compounds, known for their diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, one study highlighted its activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum efficacy that could be harnessed in drug development .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, particularly in breast cancer and leukemia models . These findings indicate the compound's promise as a lead candidate for further development into anticancer therapies.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and microbial resistance. The presence of the amino group is believed to play a crucial role in these interactions, potentially acting as a nucleophile in biochemical reactions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving suitable precursors. Its derivatives have also been explored for enhanced biological activity. For example, modifications to the carbonitrile group have been shown to improve antimicrobial potency and selectivity against certain pathogens .

Research Findings Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cells |

| Study 3 | Mechanism Exploration | Potential nucleophilic interactions |

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against multi-drug-resistant bacterial infections in patients, demonstrating promising results that warrant further exploration.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound significantly reduced proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-2-ethenylcyclopropane-1-carbonitrile, and what analytical techniques validate its purity?

- Methodology : Synthesis of cyclopropane carbonitriles often involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For example, similar compounds (e.g., 1-Amino-1-cyclopropanecarbonitrile hydrochloride) are synthesized using nucleophilic substitution or condensation reactions under controlled conditions (e.g., reflux with acetone and K₂CO₃) . Post-synthesis, purity is validated using TLC (e.g., methanol:DCM 4:6 ratio) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Melting point determination (e.g., 214–220°C for related compounds) and elemental analysis further confirm structural integrity .

Q. How can X-ray crystallography be optimized to determine the molecular structure of strained cyclopropane derivatives like this compound?

- Methodology : Utilize programs like SHELXL for refinement and SHELXS/SHELXD for structure solution. High-resolution data (≤1.0 Å) is critical for resolving strained cyclopropane geometries. Phase annealing (SHELX-90) improves convergence in cases of weak diffraction or twinning. For accuracy, maintain a data-to-parameter ratio >15 and validate using R-factors (target <0.05) .

Q. What safety protocols are critical when handling amino-cyclopropane carbonitriles due to their reactivity and toxicity profiles?

- Methodology : These compounds often exhibit acute oral toxicity (Hazard Class 4) and skin sensitization (Hazard Class 1). Use PPE (gloves, goggles) and work in a fume hood. Store solids at room temperature in airtight containers, avoiding moisture (hygroscopic properties noted in cyclopropane derivatives) . Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. What computational strategies are effective in predicting the stability and reactivity of this compound under varying reaction conditions?

- Methodology : Apply density functional theory (DFT) to model cyclopropane ring strain (∼27 kcal/mol) and predict reactivity in ring-opening or cycloaddition reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Solvent effects can be modeled using polarizable continuum models (PCM) . Validate predictions with experimental kinetics (e.g., monitoring reaction progress via in situ FT-IR) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during the characterization of amino-cyclopropane derivatives?

- Methodology : Discrepancies may arise from dynamic effects (e.g., ring puckering) or solvent interactions. Use variable-temperature NMR to probe conformational exchange. Compare experimental ¹³C NMR shifts with computed values (GIAO method in DFT). For ambiguous signals, employ 2D techniques (HSQC, HMBC) to resolve coupling networks . Cross-validate with X-ray crystallography when possible .

Q. What are the mechanistic implications of the cyclopropane ring's strain on the compound's participation in [2+1] cycloaddition or ring-opening reactions?

- Methodology : The ring’s 60° bond angles increase strain energy, driving reactivity. In [2+1] cycloadditions, the ethenyl group acts as a dienophile, while the amino and nitrile groups direct regioselectivity. For ring-opening, track intermediates using mass spectrometry (ESI-MS) and propose pathways via Hammett plots or kinetic isotope effects. Note that electron-withdrawing groups (e.g., CN) stabilize transition states in nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.